1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one
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Overview
Description
1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a piperidine ring and a propenone moiety. This combination of functional groups imparts distinct chemical properties, making it a valuable subject for scientific research.
Preparation Methods
The synthesis of 1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps, starting with the preparation of the pyrazole ring followed by its functionalization with a trifluoromethyl group. The piperidine ring is then introduced, and the final step involves the formation of the propenone moiety. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Addition: The propenone moiety allows for addition reactions, particularly with nucleophiles, to form new compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution and addition reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain receptors and enzymes, thereby modulating their activity. The pyrazole and piperidine rings contribute to the compound’s overall stability and bioavailability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one can be compared with other similar compounds, such as:
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: This compound shares the piperidine and propenone moieties but lacks the trifluoromethyl and pyrazole groups, resulting in different chemical properties and applications.
1-(3-Trifluoromethyl-1H-pyrazol-1-yl)piperidine:
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c1-2-11(19)17-6-3-9(4-7-17)18-8-5-10(16-18)12(13,14)15/h2,5,8-9H,1,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGVHCQSNKSFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)N2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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